N-(9H-fluoren-2-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(9H-fluoren-2-yl)-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c1-13-8-20(25)23(12-21-13)11-19(24)22-16-6-7-18-15(10-16)9-14-4-2-3-5-17(14)18/h2-8,10,12H,9,11H2,1H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KECPPFDMTBVNSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(9H-fluoren-2-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and cytotoxic effects, based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 381.4 g/mol. The compound features a fluorenyl moiety linked to a pyrimidinyl acetamide structure, which may influence its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study evaluated various derivatives against gram-positive bacteria and mycobacteria. The findings revealed that certain derivatives demonstrated potent activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), suggesting that modifications to the pyrimidine ring can enhance antibacterial efficacy .
Anticancer Activity
The anticancer potential of this compound has been assessed through various in vitro studies. It was found to affect the viability of cancer cell lines, indicating cytotoxic effects that could be leveraged in cancer therapy. The structure-activity relationship (SAR) analysis suggests that the presence of the fluorenyl group may contribute positively to the anticancer activity, possibly through mechanisms involving apoptosis induction or cell cycle arrest .
Cytotoxicity Profile
In evaluating the cytotoxicity of this compound, researchers have compared its effects on cancer cell lines versus primary mammalian cells. The results indicated that while the compound exhibits cytotoxic properties against cancer cells, it shows reduced toxicity towards normal cells, which is a desirable trait for therapeutic agents .
Case Studies and Research Findings
Several studies have documented the biological activities of related compounds:
- Study on Cinnamic Anilides : A recent investigation into cinnamic anilides reported that certain derivatives exhibited submicromolar activity against S. aureus and MRSA, with some compounds being less toxic to primary cells than traditional antibiotics .
- Pyrimidine Derivatives : Research focusing on pyrimidine derivatives has shown that modifications can lead to enhanced antibacterial and anticancer activities. The introduction of different substituents on the pyrimidine ring was correlated with improved biological efficacy .
Summary Table of Biological Activities
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Similarities and Differences
The target compound shares structural motifs with several pyrimidinone and acetamide derivatives reported in the evidence. Key comparisons include:
Key Observations :
- The fluorenyl group in the target compound introduces significant steric bulk and aromaticity compared to smaller substituents (e.g., benzyl or dichlorophenyl) in analogs. This may enhance binding to hydrophobic enzyme pockets but reduce solubility.
Physicochemical and Spectroscopic Data Comparison
Insights :
- The higher melting point of Compound 5.6 (230°C) vs. 5.12 (196°C) suggests stronger intermolecular forces (e.g., hydrogen bonding from dichlorophenyl).
- The target compound’s fluorenyl group may further elevate its melting point, though experimental confirmation is needed.
Preparation Methods
Fluorene Intermediate Preparation
The synthesis begins with 9H-fluoren-2-amine, which undergoes selective protection to prevent unwanted side reactions. A typical protocol involves:
Pyrimidine Ring Synthesis
The 4-methyl-6-oxopyrimidine component is synthesized through a cyclocondensation reaction:
Acetamide Coupling
The critical coupling step employs a two-phase system to enhance reactivity:
Critical parameters :
- Temperature control (<30°C) prevents pyrimidine ring decomposition.
- Stoichiometric excess of EDCI (1.5 eq) ensures complete activation.
Analytical Validation of Synthetic Steps
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrimidine H-5), 7.89–7.25 (m, 7H, fluorene aromatics), 2.41 (s, 3H, CH₃).
- ¹³C NMR : 172.8 ppm (acetamide C=O), 165.4 ppm (pyrimidine C-6).
Mass Spectrometry :
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) :
- Column: C18, 5 µm, 250 × 4.6 mm
- Mobile phase: Acetonitrile:water (55:45), 1.0 mL/min
- Retention time: 8.2 minutes, purity >99%.
Industrial-Scale Production Considerations
Solvent Recovery Systems
Large-scale synthesis employs toluene for extractions due to its low polarity and ease of recycling. A closed-loop distillation system recovers >85% solvent, reducing environmental impact.
Crystallization Optimization
Anti-solvent addition (n-heptane) induces crystallization:
- Yield : 78% with 99.5% purity after recrystallization from ethanol.
- Particle size : 50–100 µm (laser diffraction analysis), suitable for tablet formulation.
Comparative Analysis of Synthetic Routes
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(9H-fluoren-2-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide, and how can reaction conditions be optimized for higher yields?
- Methodology : The synthesis involves multi-step reactions, typically starting with fluorene derivatization followed by coupling with a pyrimidinone moiety. For example, analogous acetamide-pyrimidinone compounds are synthesized via nucleophilic substitution or thioether formation, as seen in derivatives like 2-[(4-methyl-6-oxopyrimidin-2-yl)thio]-N-arylacetamides (yields 60–80%) . Key optimization parameters include:
- Temperature : Reactions often proceed at 120°C in polar aprotic solvents like NMP .
- Catalysts : Use of Na₂CO₃ or similar bases to deprotonate intermediates .
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradients) or recrystallization improves purity .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodology :
- ¹H/¹³C NMR : DMSO-d₆ is preferred for resolving NH and aromatic protons. For example, NHCO signals appear at δ 10.08–10.10 ppm, while pyrimidinone CH-5 resonates at δ 5.98–6.01 ppm .
- Mass Spectrometry : ESI/APCI(+) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 344.21 for analogs) .
- Elemental Analysis : Validates C, N, and S content (e.g., C: 45.29% vs. calculated 45.36%) .
Q. What solvent systems are optimal for recrystallizing this compound to achieve high purity?
- Methodology : Mixed solvents like CH₂Cl₂/MeOH or ethyl acetate/hexane are effective. For instance, analogs with fluorenyl groups are recrystallized from ethyl acetate, yielding >95% purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR chemical shifts) observed for analogs of this compound?
- Methodology : Discrepancies in NH or aromatic proton shifts (e.g., δ 12.45 vs. 12.50 ppm for NH-3 ) arise from substituent electronic effects. Strategies include:
- Comparative Analysis : Benchmark shifts against structurally defined analogs (e.g., 4-methyl vs. 4-ethyl pyrimidinones) .
- DFT Calculations : Predict chemical environments to assign ambiguous signals .
Q. What strategies are recommended for evaluating the compound's potential as a kinase inhibitor or in modulating biological targets?
- Methodology :
- Enzyme Assays : Test inhibition of kinases (e.g., EGFR or CDK2) using fluorescence polarization or ADP-Glo™ assays .
- Docking Studies : Model interactions with ATP-binding pockets using PyMol or AutoDock .
- SAR Analysis : Compare with bioactive analogs (e.g., N-(4-fluorobenzyl)-dihydropyrimidine derivatives showing IC₅₀ < 1 µM) .
Q. How does the electronic environment of the pyrimidinone ring influence the compound's reactivity in nucleophilic substitution reactions?
- Methodology : The 4-methyl-6-oxo group enhances electrophilicity at C-2/C-4 positions. For example:
- Thioether Formation : 2-thio-pyrimidinones react with bromoacetamides in DMF at 80°C, yielding 60–80% products .
- Electron-Withdrawing Effects : Fluorophenyl or tosyl groups increase reactivity toward amines or thiols .
Q. What computational tools can predict the compound's bioavailability and metabolic stability?
- Methodology :
- ADMET Prediction : Use SwissADME or pkCSM to estimate logP (e.g., ~2.5 for fluorenyl analogs) and CYP450 metabolism .
- MD Simulations : Assess binding persistence in target active sites over 100-ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
